molecular formula C21H31ClN6O3.2HCl B1139111 PPACK Dihydrochloride CAS No. 142036-63-3

PPACK Dihydrochloride

Cat. No. B1139111
M. Wt: 523.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of PPACK involves a sequence of steps that start with the preparation of the precursor phenylalanyl-prolyl-arginine followed by the introduction of the chloromethyl ketone group. The synthesis process is carefully designed to achieve high purity and yield of the final product. This compound's synthesis and characterization, as detailed in scientific literature, underscore its significance in research dedicated to understanding and modulating thrombin's activity.

Molecular Structure Analysis

PPACK Dihydrochloride's molecular structure is characterized by its specific functional groups that confer high selectivity and potency as a thrombin inhibitor. The chloromethyl ketone group plays a crucial role in its mechanism of action, allowing for the covalent modification of thrombin's active site. Structural studies, including X-ray crystallography, provide insights into the molecular interactions between PPACK and thrombin, revealing the basis for its inhibitory effect.

Chemical Reactions and Properties

Chemical reactions involving PPACK Dihydrochloride primarily revolve around its role as a thrombin inhibitor. Its chemical properties allow it to react with the serine residue in the active site of thrombin, leading to the formation of a stable complex that inhibits the enzyme's activity. This specific interaction is crucial for its application in studies aiming to dissect the biochemical pathways involving thrombin.

Physical Properties Analysis

The physical properties of PPACK Dihydrochloride, such as solubility, stability, and melting point, are essential for its application in research. These properties determine the compound's behavior in different experimental conditions and its suitability for various studies. The solubility of PPACK in water and other solvents makes it an adaptable tool for in vitro and in vivo experiments.

Chemical Properties Analysis

PPACK Dihydrochloride's chemical properties, including its reactivity, stability under different conditions, and interaction with biological molecules, are critical for its effectiveness as a thrombin inhibitor. Its stability in various media and resistance to degradation are important for its use in long-term studies or those involving harsh experimental conditions.

References (Sources)

For detailed information and to explore the scientific research involving PPACK Dihydrochloride, please refer to the following sources:

  • In vitro and in vivo evaluation of the site-specific administration of D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK): a powerful thrombin inhibitor. (Vyavahare et al., 1993).
  • D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. (Lyon et al., 1995).

Scientific Research Applications

  • In Vitro and In Vivo Evaluation : PPACK was incorporated into thin films for the controlled release of the compound, demonstrating its potential in reducing platelet deposition on artificial surfaces, such as metallic coronary stents (Vyavahare et al., 1993).

  • Alternative to Heparin in Blood Gas Analysis : PPACK has been evaluated as an alternative to lithium heparin for blood gas and whole-blood electrolyte analyses, showing no bias in ionized calcium concentration, unlike lithium heparin (Lyon et al., 1995).

  • Antithrombotic and Thrombocytopenic Effects : Studies on rabbits revealed PPACK's antithrombotic effects in various animal models, though it showed a species-specific effect on platelet function (Dundore et al., 1994).

  • Local Delivery in Coronary Angioplasty : Local delivery of PPACK with a hydrogel-coated angioplasty balloon catheter was effective in inhibiting platelet-dependent thrombosis in pigs, without significant systemic effects (Nunes et al., 1994).

  • Thrombin-Targeted Liposomes : PPACK-functionalized liposomes were designed to inhibit thrombin in acute arterial thrombosis models, demonstrating prolonged local inhibition of thrombin with minimal systemic effects (Palekar et al., 2013).

  • Ligand Recognition Studies on Human α-Thrombin : Research on thrombin-PPACK interaction showed changes in thrombin’s secondary structure and stability, providing insights into the design of direct thrombin inhibitors (Silva et al., 2011).

  • Nanoparticles for Acute Thrombosis Treatment : PPACK complexed with perfluorocarbon-core nanoparticles was used to inhibit thrombin, demonstrating potential for localized control of acute thrombosis with rapid normalization of systemic effects (Myerson et al., 2011).

Safety And Hazards

When handling PPACK Dihydrochloride, it is recommended to use in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols5.


properties

CAS RN

142036-63-3

Product Name

PPACK Dihydrochloride

Molecular Formula

C21H31ClN6O3.2HCl

Molecular Weight

523.88

SMILES

C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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